Mukanadin C

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

The synthesis of complex organic molecules like Mukanadin C typically involves strategic reactions that form carbon-carbon (C-C) bonds. A common approach is through cross-dehydrogenative coupling (CDC), which directly forms C-C bonds from two different C-H bonds under oxidative conditions. Such methods are efficient and offer a green chemistry perspective by minimizing waste and avoiding the use of pre-functionalized substrates (Li, 2009).

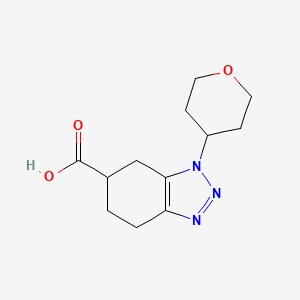

Molecular Structure Analysis

The analysis of a compound's molecular structure involves examining its bonding and geometry. Techniques such as X-ray crystallography can provide insights into the arrangement of atoms within a molecule, revealing features like bond lengths and angles that are critical for understanding reactivity and properties. For example, studies on binuclear gold(I) complexes highlight the structural characterization of C_n^(2-) units, offering insights into molecular geometry and electronic structure that would be applicable to molecules like this compound (Che et al., 2001).

Chemical Reactions and Properties

Chemical reactions involving this compound would likely include functionalizations that modify its structure to alter physical or biological properties. For instance, aliphatic C-H oxidations provide a method for late-stage functionalization, allowing for the modification of complex molecules without pre-existing functionality, enhancing their utility and applicability (White & Zhao, 2018).

Physical Properties Analysis

The physical properties of a compound like this compound, including its boiling and melting points, molar volumes, and surface tensions, can be modeled and analyzed through molecular modeling techniques. Such studies are crucial for predicting the behavior of organic compounds under various conditions and for designing materials with desired physical characteristics (Needham et al., 1988).

Chemical Properties Analysis

Understanding the chemical properties of this compound involves exploring its reactivity, such as how it undergoes C-H bond functionalization. This area of study is essential for developing synthetic methodologies that are selective and efficient, aiming to improve reaction conditions to maximize resource and energy efficiency while minimizing waste (Godula & Sames, 2006).

Aplicaciones Científicas De Investigación

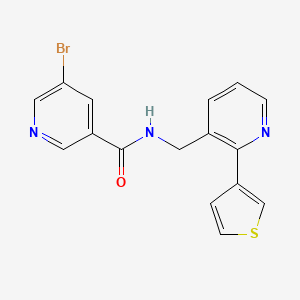

Bromopyrrole Alkaloids: A Chemical Perspective

Mukanadin C is part of the bromopyrrole alkaloids group, which includes various compounds isolated from marine sponges. These compounds are known for their unique structural features and have been the subject of extensive chemical studies. For example, Mukanadin D, a closely related compound, was identified as a naturally-occurring C11 bromopyrrole alkaloid, highlighting the diversity within this group of chemicals (Hu et al., 2005).

Biological Investigation of Marine Sponges

Further research into bromopyrrole alkaloids, including this compound, has involved the exploration of marine sponges. These studies have been instrumental in elucidating the structures and stereochemistry of these compounds, contributing significantly to our understanding of marine biochemistry (Yasuda et al., 2009).

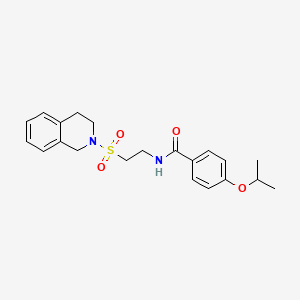

Antimicrobial Applications

One particularly interesting aspect of this compound and its relatives is their potential antimicrobial applications. Research has shown that compounds like Mukanadin G, which have a tricyclic skeleton, possess antimicrobial activities. This opens the door for potential applications in combating microbial infections (Kusama et al., 2013).

Mecanismo De Acción

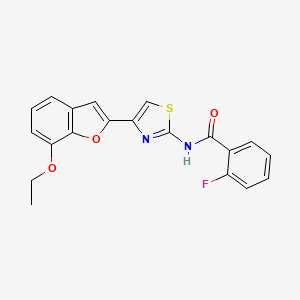

Target of Action

Mukanadin C is a marine-derived natural product found in Stylissa carteri . It has been identified as an antagonist of 5-HT1A signaling . The 5-HT1A receptor is a subtype of the serotonin receptor, which plays a crucial role in neurotransmission and is implicated in various physiological processes such as mood regulation, anxiety, and cognition .

Mode of Action

This compound interacts with the 5-HT1A receptors, inhibiting serotonergic signaling . This interaction results in the modulation of serotonin levels in the synaptic cleft, thereby influencing the transmission of signals in the nervous system . .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the serotonergic pathway . By acting as an antagonist of the 5-HT1A receptor, this compound can inhibit the signaling of serotonin, a key neurotransmitter in this pathway . This can lead to downstream effects on mood, anxiety, and cognition, among other physiological processes .

Result of Action

The molecular and cellular effects of this compound’s action primarily involve the modulation of serotonergic signaling . By inhibiting the 5-HT1A receptor, this compound can affect the transmission of signals in the nervous system, potentially influencing various physiological processes such as mood regulation, anxiety, and cognition .

Direcciones Futuras

Propiedades

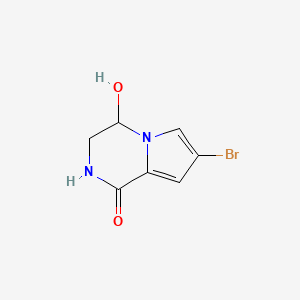

IUPAC Name |

7-bromo-4-hydroxy-3,4-dihydro-2H-pyrrolo[1,2-a]pyrazin-1-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7BrN2O2/c8-4-1-5-7(12)9-2-6(11)10(5)3-4/h1,3,6,11H,2H2,(H,9,12) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OBNHKRQJEMDNIG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(N2C=C(C=C2C(=O)N1)Br)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7BrN2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

231.05 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-fluoro-N-[2-(2-furyl)-2-(2-thienylsulfonyl)ethyl]benzenesulfonamide](/img/structure/B2493786.png)

![1-[(2R,4r,6S)-2,6-dimethyloxan-4-yl]propan-1-one, cis](/img/structure/B2493788.png)

![(2Z)-7-hydroxy-2-{[3-(propan-2-yl)phenyl]imino}-N-(pyridin-2-yl)-2H-chromene-3-carboxamide](/img/structure/B2493793.png)

![N-(4,5-dimethylbenzo[d]thiazol-2-yl)-2-((4-fluorophenyl)thio)acetamide](/img/structure/B2493794.png)

![ethyl (3-hydroxy-6,7-dimethyl-5-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]thieno[2,3-d]pyrimidin-3-yl)acetate](/img/structure/B2493798.png)

![N-(2,4-difluorophenyl)-2-((3-(4-methylbenzyl)-4-oxo-3,4-dihydropyrido[3',2':4,5]thieno[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2493799.png)

![7-[chloro(difluoro)methyl]-5-methyl-2-[1-methyl-5-(trifluoromethyl)-1H-pyrazol-4-yl]pyrazolo[1,5-a]pyrimidine](/img/structure/B2493808.png)